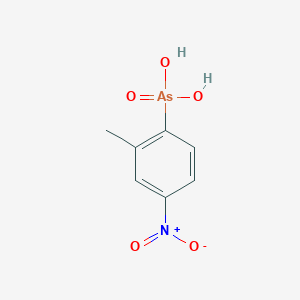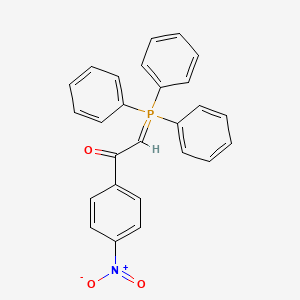![molecular formula C19H12N2 B13815395 7h-Benzo[a]pyrido[3,2-g]carbazole CAS No. 207-89-6](/img/structure/B13815395.png)
7h-Benzo[a]pyrido[3,2-g]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Benzo[a]pyrido[3,2-g]carbazole: is a complex organic compound with the molecular formula C19H12N2 . It is a polycyclic aromatic compound that contains a pyrido ring fused to a carbazole structure. This compound is known for its potential carcinogenic properties and is found in various pyrolysis mixtures, including those derived from fossil fuels and cigarette smoke .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Benzo[a]pyrido[3,2-g]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under high-temperature conditions. The reaction often requires the use of strong acids or bases as catalysts to facilitate the formation of the fused ring structure .
Industrial Production Methods: Industrial production of this compound is less common due to its carcinogenic nature. when produced, it involves large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and safe production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7H-Benzo[a]pyrido[3,2-g]carbazole can undergo oxidation reactions, leading to the formation of various hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens
Major Products Formed:
Oxidation: Hydroxylated derivatives
Reduction: Dihydro and tetrahydro derivatives
Substitution: Nitrated and halogenated derivatives
Scientific Research Applications
Chemistry: 7H-Benzo[a]pyrido[3,2-g]carbazole is used as a model compound in studying the behavior of polycyclic aromatic hydrocarbons (PAHs) in various chemical reactions. Its unique structure makes it an interesting subject for research in organic synthesis and reaction mechanisms .
Biology: In biological research, this compound is studied for its interactions with DNA and proteins. Its potential carcinogenic properties make it a valuable tool for understanding the mechanisms of chemical carcinogenesis and the development of cancer .
Medicine: While its carcinogenic nature limits its direct use in medicine, this compound is used in research to develop anti-cancer drugs. By understanding how this compound interacts with cellular components, researchers can design molecules that inhibit its harmful effects .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 7H-Benzo[a]pyrido[3,2-g]carbazole involves its interaction with cellular DNA. The compound can intercalate between DNA base pairs, leading to mutations and disruptions in the normal functioning of the cell. This intercalation can result in the activation of oncogenes or the inactivation of tumor suppressor genes, ultimately leading to carcinogenesis .
Molecular Targets and Pathways:
DNA: Intercalation between base pairs
Proteins: Binding to cellular proteins, affecting their function
Pathways: Activation of oncogenes, inactivation of tumor suppressor genes
Comparison with Similar Compounds
- 7H-Benzo[c]pyrido[3,2-g]carbazole
- Dibenzo[a,l]pyrene
- Benzo[a]pyrene
Comparison:
- 7H-Benzo[a]pyrido[3,2-g]carbazole is unique due to its specific ring structure and nitrogen atoms, which contribute to its distinct chemical and biological properties.
- 7H-Benzo[c]pyrido[3,2-g]carbazole shares a similar structure but differs in the position of the fused rings, affecting its reactivity and interactions.
- Dibenzo[a,l]pyrene and Benzo[a]pyrene are also polycyclic aromatic hydrocarbons but lack the nitrogen atoms present in this compound, leading to different chemical behaviors and biological effects .
Properties
CAS No. |
207-89-6 |
|---|---|
Molecular Formula |
C19H12N2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
7,12-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene |
InChI |
InChI=1S/C19H12N2/c1-2-5-13-12(4-1)7-8-15-18-14-6-3-11-20-16(14)9-10-17(18)21-19(13)15/h1-11,21H |
InChI Key |
GOVPECSAQFXLOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=C3C5=C(C=C4)N=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


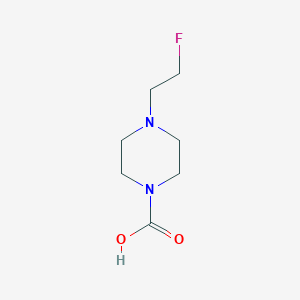
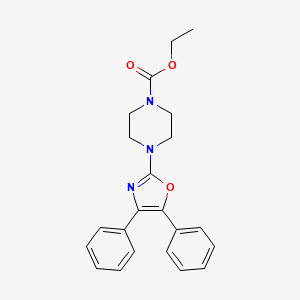

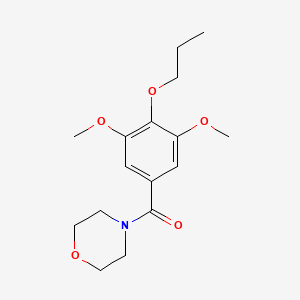
![(1R,2S,4S,5S)-1-(hydroxymethyl)-3,7-dioxatricyclo[4.1.0.02,4]heptan-5-ol](/img/structure/B13815340.png)
![6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride](/img/structure/B13815348.png)

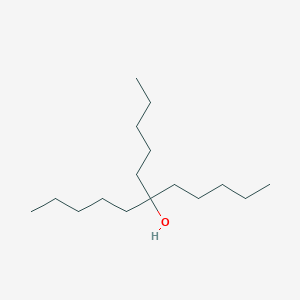
![2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate](/img/structure/B13815362.png)
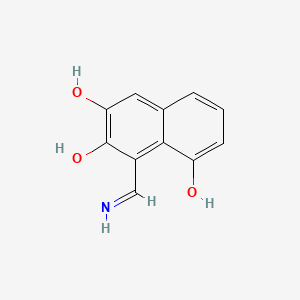
![3-Methyl-2-[(trimethylsilyl)oxy]-2-pentenoic acid trimethylsilyl ester](/img/structure/B13815385.png)
![1-Propanesulfonic acid, 3-[ethyl[3-methyl-4-[[4-(phenylazo)phenyl]azo]phenyl]amino]-, sodium salt](/img/structure/B13815388.png)
